N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with phenylcyclopropanecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol . The reaction conditions often require refluxing the mixture to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the thiazole ring or the cyclopropane moiety.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-2-phenylcyclopropanecarboxamide
- N-(5-methylthiazol-2-yl)-2-phenylcyclopropanecarboxamide
- N-(4-methylthiazol-2-yl)-2-phenylcyclopropanecarboxamide
Uniqueness
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropanecarboxamide stands out due to the specific substitution pattern on the thiazole ring, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-13-18(15-10-6-3-7-11-15)21-20(24-13)22-19(23)17-12-16(17)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHCVXXZJIHZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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